1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

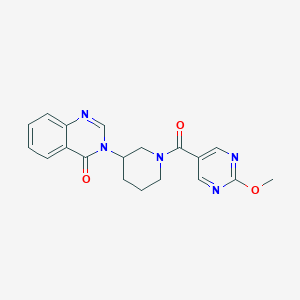

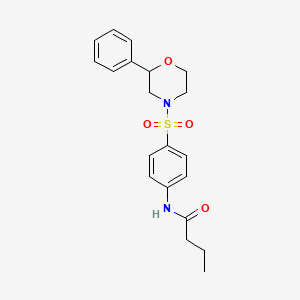

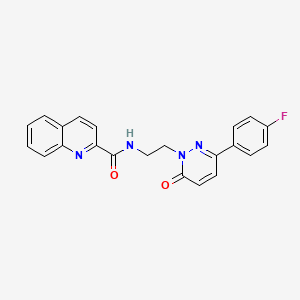

“1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is an organic compound with a molecular weight of 204.23 . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used in various organic syntheses .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, can be achieved through different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A new diazo derivative of a pyrrolidine-2,5-dione has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis

The molecular structure of “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-amino-2-methylphenyl group .Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, are known for their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis and Derivative Formation

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been a focus in the synthesis of various derivatives due to its structural relevance. For instance, it has been involved in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its adaptability in creating compounds with excellent yields and purities (Cal et al., 2012). Furthermore, this compound is crucial in the synthesis of dipeptide analogues, which adopt a linear, extended conformation, indicating its potential in peptide and protein synthesis (Hosseini et al., 2006).

Computational and Vibrational Analysis

Remarkably, 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been at the center of computational studies. For example, a computational perspective on the equilibrium geometry, vibrational spectra, and electronic structure of its derivatives revealed its effectiveness in antioxidant activity. Such studies, involving FT-IR, FT-Raman spectra, and NBO analysis, provide profound insights into the bonding and hybridization nature of this compound (Boobalan et al., 2014).

Multicomponent Synthesis

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is also instrumental in multicomponent synthesis. The compound has been used in a multicomponent synthesis approach leading to 3,4-disubstituted N-aminopyrrolidine-2,5-diones, yielding products diastereoselectively under mild conditions. Such syntheses further demonstrate the compound's versatility in creating complex molecular structures (Adib et al., 2011).

Inhibitory and Bioactive Properties

Additionally, derivatives of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione, such as 1H-pyrrole-2,5-dione derivatives, have shown significant inhibitory action against the corrosion of carbon steel. This finding hints at its potential in industrial applications, particularly in corrosion inhibition. The adsorption mechanism insights and thermodynamic data gleaned from these studies are invaluable (Zarrouk et al., 2015).

Propriétés

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJIDSGEYCYJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)

![5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2439681.png)